Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate
Description
Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate is a quinazolinone derivative characterized by a bicyclic aromatic core (quinazoline) substituted with an amino group at position 6 and a tert-butyl ester moiety at position 2. Quinazolinones are pharmacologically significant due to their roles as kinase inhibitors, antimicrobial agents, and antitumor compounds . This compound is synthetically accessible via cyclocondensation reactions or functionalization of preformed quinazolinone scaffolds.
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
tert-butyl 2-(6-amino-4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)20-12(18)7-17-8-16-11-5-4-9(15)6-10(11)13(17)19/h4-6,8H,7,15H2,1-3H3 |
InChI Key |
ROBGDNYOOHTRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation Method
Step 1: Synthesis of 2-Aminobenzamide Intermediate
- Starting from isatoic anhydride and an appropriate amine (e.g., benzylamine), the 2-aminobenzamide intermediate is prepared by nucleophilic ring-opening in ethyl acetate at ~40°C.
- Yield: Approximately 90% under optimized conditions.
- Reference: Cabrera-Rivera and Escalante (2014) demonstrated this method for related quinazolinone precursors.
Step 2: Cyclocondensation to Form 2,3-Dihydroquinazolin-4-one Core
- The 2-aminobenzamide is reacted with pivalaldehyde (tert-butyl aldehyde) in dichloromethane, catalyzed by p-toluenesulfonic acid monohydrate.
- This step forms the 2,3-dihydroquinazolin-4-one with a tert-butyl substituent at C-2, which is analogous to the tert-butyl ester moiety in the target compound.
- Yield: Approximately 86%.
- Note: Protection from light is necessary to prevent photoinduced elimination reactions that reduce yield.
Reaction Conditions and Optimization Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2-Aminobenzamide formation | Isatoic anhydride + benzylamine | Ethyl acetate | 40°C | ~90 | Mild conditions; simple workup |
| Cyclocondensation | 2-Aminobenzamide + pivalaldehyde + p-TsOH | Dichloromethane | Room temp (~25°C) | ~86 | Protect from light to prevent decomposition |
| Alkylation for tert-butyl ester | tert-butyl bromoacetate + base (K2CO3) | DMF or THF | 50-70°C | 60-80 | Base-mediated nucleophilic substitution |
| Aromatic nitration & reduction | Nitration reagents; catalytic hydrogenation | Various | Ambient to 40°C | >80 | Hydrogenation with PtO2 or Pd/C catalysts |
| Amino protection/deprotection | Boc anhydride for protection; TFA for deprotection | Dichloromethane, TFA | 0-25°C | Quantitative | Protects amino groups during synthesis |
Research Results and Characterization
-
- NMR (¹H and ¹³C) confirms the formation of the quinazolinone core and the tert-butyl ester side chain.
- IR spectra show characteristic amide carbonyl stretches (~1650 cm⁻¹) and ester carbonyl (~1735 cm⁻¹).
- Mass spectrometry confirms molecular ion peaks consistent with molecular weight.
Summary of Key Literature Sources
The preparation of This compound involves a multi-step synthetic strategy centered on the formation of the quinazolinone core, installation of the tert-butyl ester side chain, and introduction or preservation of the 6-amino substituent. The methods are well-established in the literature, with high yields and stereochemical control achievable through careful choice of reagents, protecting groups, and reaction conditions. The compound’s synthesis benefits from classical cyclocondensation, nucleophilic substitution, and catalytic hydrogenation techniques, supported by extensive characterization including X-ray crystallography and chiral resolution where needed. These approaches collectively enable the efficient and reproducible preparation of this important quinazolinone derivative for further pharmaceutical or synthetic applications.
Chemical Reactions Analysis
Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroquinazoline derivatives.
Substitution: The amino group in the quinazoline ring can undergo nucleophilic substitution reactions to form various substituted quinazolines.
Common reagents used in these reactions include sulfuric acid for oxidation, hydrogen gas with Pd/C for reduction, and alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with various enzymes and receptors in biological systems, leading to its pharmacological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Tert-butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate: Replaces the quinazolinone core with a dihydroquinoline structure. However, dihydroquinoline derivatives exhibit enhanced solubility in nonpolar solvents due to reduced polarity .
- Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate (AKOS033948821): Features a triazolidinone core, introducing two additional nitrogen atoms. This modification increases polarity and may improve interactions with metal ions or charged residues in enzyme active sites. Triazolidinones are associated with anti-inflammatory and antiviral activities but may exhibit reduced thermal stability compared to quinazolinones .
Functional Group Modifications
- Tert-butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate: Incorporates a spirocyclic amine system, significantly altering steric and electronic properties. However, synthetic complexity increases, impacting scalability .
- Tert-butyl 2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate: Substitutes the amino group with a nitro moiety. Nitro groups are electron-withdrawing, which may reduce nucleophilicity at the 4-oxo position but enhance oxidative stability. Nitro-substituted analogs often require metabolic activation (e.g., nitroreductase-mediated) for bioactivity, limiting utility in low-oxygen environments .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate | 317.35 | 2.1 | 0.8 (DMSO) | 168–172 |
| Tert-butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate | 287.34 | 2.8 | 1.2 (DMSO) | 155–158 |
| AKOS033948821 | 285.29 | 1.5 | 2.5 (Water) | 142–145 |
Research Findings
- Synthetic Accessibility : The tert-butyl ester group in the target compound simplifies purification via crystallization, unlike nitro or spiro-substituted analogs, which require chromatographic methods .
- Biological Performance: The amino group at position 6 enhances EGFR kinase inhibition by forming a critical hydrogen bond with Thr766 in the ATP-binding pocket, a feature absent in dihydroquinoline analogs .
- Stability: Nitro-substituted derivatives exhibit photodegradation under UV light (t₁/₂ = 4 h), whereas the amino-substituted compound remains stable for >24 h under identical conditions .
Biological Activity
Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.
- Molecular Formula : C14H17N3O
- Molecular Weight : 275.308 g/mol
- CAS Number : 2243512-04-9
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the quinazoline core followed by functionalization with a tert-butyl group and an acetate moiety. Various methods have been explored for optimizing yield and purity in laboratory settings.
Antitumor Activity
Recent studies have highlighted the antitumor properties of quinazoline derivatives, including this compound. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:
- Cell Line Tested : MDA-MB-231 (triple-negative breast cancer)
- Inhibition Rate : Up to 55% at a concentration of 10 μM after three days of treatment .
The biological activity is believed to be mediated through several mechanisms:
- Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, which play crucial roles in cancer cell signaling pathways.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, contributing to its antitumor effects.
- Anti-inflammatory Properties : Some studies suggest that quinazoline derivatives exhibit anti-inflammatory effects, which can indirectly affect tumor growth and metastasis.
Case Studies
-
Study on Anticancer Activity :
- Researchers synthesized a series of quinazoline derivatives and evaluated their cytotoxic effects against various cancer cell lines.
- The study found that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM depending on the specific structural modifications .
- In Vivo Studies :
Comparative Analysis
A comparison table summarizing the biological activities of related compounds is provided below:
| Compound Name | Molecular Weight | Antitumor Activity (IC50) | Mechanism |
|---|---|---|---|
| Tert-butyl 2-(6-amino-4-oxo...) | 275.308 g/mol | ~10 µM | Kinase inhibition |
| Similar Quinazoline Derivative A | 290.320 g/mol | ~8 µM | Apoptosis induction |
| Similar Quinazoline Derivative B | 280.300 g/mol | ~12 µM | Anti-inflammatory |
Q & A
Q. What synthetic routes are available for tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate, and how can reaction conditions be optimized for scalability?
- Methodological Answer : Common synthetic routes include nucleophilic substitution of tert-butyl esters with quinazolinone derivatives or condensation reactions using coupling agents like EDCI/HOBt. Key optimization factors include solvent selection (e.g., DMF for solubility), temperature control (60–80°C), and catalyst use (e.g., DMAP for esterification). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Scalability requires minimizing exothermic side reactions through gradual reagent addition .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Peaks at δ 1.4 ppm (tert-butyl), δ 4.2 ppm (acetate methylene), and δ 8.1–8.3 ppm (quinazolinone aromatic protons) confirm the core structure.
- Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 318.2 (calculated) validates the molecular formula.
- HPLC : Purity >95% achieved using a C18 column (acetonitrile/water gradient) .
Q. How do structural analogs of this compound inform its potential pharmacological applications?
- Methodological Answer : Analogs with similar quinazolinone cores (e.g., tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate) exhibit enzyme inhibition (e.g., kinase targets) and receptor binding. Comparative studies using SPR (Surface Plasmon Resonance) or fluorescence polarization assays highlight the role of the tert-butyl group in enhancing metabolic stability .
Advanced Research Questions
Q. How can reaction path search methods (e.g., quantum chemical calculations) predict novel derivatives with enhanced bioactivity?
- Methodological Answer : Computational tools like the ICReDD approach integrate quantum chemical calculations (e.g., DFT for transition states) and machine learning to predict feasible reaction pathways. For example, substituent effects on quinazolinone ring electrophilicity can guide the design of derivatives with improved target affinity. Experimental validation via parallel synthesis (e.g., 96-well plate reactions) accelerates discovery .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Control Experiments : Standardize assay conditions (pH 7.4 buffer, 37°C incubation) to minimize variability.
- Dose-Response Curves : Use Hill slope analysis to confirm target specificity (e.g., IC50 consistency across replicates).
- Statistical Design of Experiments (DoE) : Fractional factorial designs identify critical variables (e.g., solvent traces in compound stocks) affecting bioactivity .
Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties compared to ethyl or methyl analogs?
- Methodological Answer :
- LogP Studies : The tert-butyl group increases lipophilicity (measured via shake-flask method), enhancing membrane permeability but potentially reducing aqueous solubility.
- Metabolic Stability Assays : Liver microsome studies (human/rat) show slower oxidative degradation of tert-butyl derivatives compared to ethyl analogs.
- MD Simulations : Molecular dynamics (GROMACS) reveal steric shielding of the ester bond, reducing enzymatic hydrolysis .
Q. What advanced techniques characterize the compound’s interaction with DNA or protein targets?
- Methodological Answer :
- ITC (Isothermal Titration Calorimetry) : Quantifies binding thermodynamics (ΔG, ΔH) for DNA intercalation.
- X-ray Crystallography : Resolves binding modes (e.g., quinazolinone stacking with DNA base pairs).
- STD-NMR : Identifies key protons involved in protein-ligand interactions (e.g., tert-butyl group proximity to hydrophobic pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
